3,4-Diphenyl-1H-pyrrole-2,5-dicarboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diphenyl-1H-pyrrole-2,5-dicarboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 3-aminocinnamates with sulfur dichloride (S2Cl2) to yield 2,5-diaryl-3,4-pyrroledicarboxylates . The reaction typically takes place under controlled conditions, including specific temperatures and solvents, to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar synthetic routes as those employed in laboratory settings. The scalability of the synthesis process depends on the availability of starting materials, reaction conditions, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
3,4-Diphenyl-1H-pyrrole-2,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, such as dihydropyrroles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the pyrrole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydropyrroles. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Scientific Research Applications
3,4-Diphenyl-1H-pyrrole-2,5-dicarboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3,4-Diphenyl-1H-pyrrole-2,5-dicarboxylic acid involves its interaction with molecular targets and pathways within biological systems. For example, it has been reported to exhibit quorum sensing inhibitory activity against Pseudomonas aeruginosa, a pathogenic bacterium . This activity is achieved by reducing the production of quorum sensing-related virulence factors and inhibiting biofilm formation . The compound’s effects are mediated through its interaction with quorum sensing activator proteins and the subsequent downregulation of related genes .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester: This compound has a similar pyrrole core but with different substituents at the 3 and 5 positions.
1H-Pyrrole-2,5-dicarboxylic acid, 3-chloro-4-(3-chloro-2-nitrophenyl): Another derivative with different substituents on the pyrrole ring.
Uniqueness
3,4-Diphenyl-1H-pyrrole-2,5-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
1632-49-1 |
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Molecular Formula |
C18H13NO4 |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
3,4-diphenyl-1H-pyrrole-2,5-dicarboxylic acid |
InChI |
InChI=1S/C18H13NO4/c20-17(21)15-13(11-7-3-1-4-8-11)14(16(19-15)18(22)23)12-9-5-2-6-10-12/h1-10,19H,(H,20,21)(H,22,23) |
InChI Key |
KEPFKTIMWQZVNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC(=C2C3=CC=CC=C3)C(=O)O)C(=O)O |
Origin of Product |
United States |
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